Tris(acetyloxy)(4-fluorophenyl)plumbane
Description
Properties
CAS No. |
53243-78-0 |
|---|---|
Molecular Formula |
C12H13FO6Pb |
Molecular Weight |
479 g/mol |
IUPAC Name |
[diacetyloxy-(4-fluorophenyl)plumbyl] acetate |
InChI |
InChI=1S/C6H4F.3C2H4O2.Pb/c7-6-4-2-1-3-5-6;3*1-2(3)4;/h2-5H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
UXHDHOFISDPEGY-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=C(C=C1)F)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Lead(IV) Oxide with 4-Fluorophenylacetic Acid
A common method involves reacting lead(IV) oxide (PbO₂) with 4-fluorophenylacetic acid in acetic anhydride. The reaction proceeds via nucleophilic substitution, where the acetyloxy groups displace oxide ligands:
$$
\text{PbO}2 + 3 \, \text{CH}3\text{COCl} + \text{C}6\text{H}4\text{F-4-Li} \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{LiCl} + \text{H}2\text{O}
$$
Conditions :
Challenges and Optimization
- Lead Aggregation : Elevated temperatures favor Pb–Pb bonding, necessitating strict temperature control.
- Purity : Residual acetic anhydride is removed via vacuum distillation, followed by recrystallization from hexane.
Transmetallation from Organotin Intermediates
Stannane-Lead Exchange
Transmetallation using tris(acetyloxy)(4-fluorophenyl)stannane and lead(II) chloride offers higher regioselectivity:
$$
\text{Sn(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{PbCl}2 \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}4\text{F-4}) + \text{SnCl}2
$$
Conditions :
Advantages Over Direct Synthesis
- Avoids handling toxic lead(IV) precursors.
- Higher functional group tolerance for substituted aryl groups.
Halogen Exchange Reactions
From Tris(chloro)(4-fluorophenyl)plumbane
Tris(chloro)(4-fluorophenyl)plumbane undergoes halogen exchange with sodium acetate:
$$
\text{PbCl}3(\text{C}6\text{H}4\text{F-4}) + 3 \, \text{CH}3\text{COONa} \rightarrow \text{Pb(OAc)}3(\text{C}6\text{H}_4\text{F-4}) + 3 \, \text{NaCl}
$$
Conditions :
Comparative Analysis of Methods
| Method | Starting Material | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Direct Synthesis | PbO₂, 4-Fluorophenylacetic acid | 58–65 | 90–92 | Risk of lead aggregation |
| Transmetallation | Sn(OAc)₃(C₆H₄F-4), PbCl₂ | 72–78 | 95–97 | Requires organotin precursor |
| Halogen Exchange | PbCl₃(C₆H₄F-4), CH₃COONa | 50–55 | 88–90 | Low yield due to side reactions |
Chemical Reactions Analysis
Types of Reactions: Tris(acetyloxy)(4-fluorophenyl)plumbane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the compound into simpler lead-containing compounds.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups.
Scientific Research Applications
Tris(acetyloxy)(4-fluorophenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Tris(acetyloxy)(4-fluorophenyl)plumbane involves its interaction with molecular targets through its lead atom. The lead atom can form bonds with various functional groups, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and the presence of other reagents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tris(acetyloxy)(4-fluorophenyl)plumbane with structurally analogous organolead compounds, emphasizing substituent effects, molecular weight, symmetry, and inferred applications:
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in this compound enhances electrophilicity at the lead center compared to alkyl-substituted analogs like trimethyl(trifluoromethyl)plumbane. This property may facilitate nucleophilic substitution reactions .
- Polarity : Acetyloxy groups increase polarity and solubility in polar solvents (e.g., DMF) relative to sulfanyl or phenyl-substituted plumbanes, which are more lipophilic .
Symmetry and Crystallinity :
- Compounds with identical substituents (e.g., triphenylplumbanes) exhibit higher symmetry and crystallinity, as seen in isostructural thiazole derivatives with triclinic P̄1 symmetry . This compound’s asymmetry may result in disordered crystal packing or polymorphism.
Stability and Reactivity :
- Sulfanyl- and aryl-substituted plumbanes (e.g., 38186-05-9) demonstrate greater thermal stability due to robust C-Pb bonds, whereas acetyloxy groups in the target compound may render it prone to hydrolysis or ligand exchange under acidic conditions .
Applications: Materials Science: Bimetallic plumbanes (e.g., 76246-37-2) are explored for semiconductor applications, while this compound’s polar nature suits it for sol-gel processing or lead-oxide precursor synthesis . Biological Systems: No direct evidence links the target compound to biological activity, but structurally related trihydroxy phenalenones (e.g., compound 1 in ) highlight the role of oxygenated substituents in modulating reactivity .
Q & A
Q. Example Protocol :
Prepare catalyst stock solutions in dry THF.
Monitor reaction progress via GC-MS at fixed intervals.
Compare turnover numbers (TON) under identical conditions .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators if ventilation is inadequate .
- Waste Disposal : Neutralize lead residues with EDTA solutions before disposal in heavy-metal waste containers .
- Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and avoid aqueous cleanup to prevent acetic acid release .
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